molecular formula C18H19NO4 B1241496 (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one CAS No. 508-54-3

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B1241496
CAS No.: 508-54-3
M. Wt: 313.3 g/mol
InChI Key: YYCRAERBSFHMPL-XFKAJCMBSA-N
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Description

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a semi-synthetic neoclerodane diterpene and a key analog of salvinorin A, the potent natural kappa opioid receptor (KOR) agonist isolated from Salvia divinorum . This compound serves as a critical research chemical for investigating the complex pharmacology of the kappa opioid receptor system. Its primary research value lies in its high potency and selectivity for KOR, making it an indispensable tool for elucidating the role of KOR in modulating dopamine pathways, stress responses, and affective states . Researchers utilize this compound in vitro and in vivo to study KOR's mechanism of action, which involves G-protein coupled receptor signaling leading to inhibition of neurotransmitter release. This has profound implications for understanding and developing potential therapeutics for a range of disorders, including depression, anxiety, addiction, and chronic pain , without the abuse liability associated with mu-opioid receptor agonists. As a selective KOR agonist, it helps dissect KOR-mediated effects from those of other opioid receptors, providing a clearer picture of its unique neurophysiological and behavioral outcomes. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3/t13-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCRAERBSFHMPL-XFKAJCMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316557
Record name Hydroxycodeinone
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

508-54-3
Record name Hydroxycodeinone
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Record name Hydroxycodeinone
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Record name Hydroxycodeinone
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Record name (5α)-7,8-didehydro-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one
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Preparation Methods

Stereoselective Reduction

The trisubstituted alkene in 15 is reduced using 5% Pt/C under 60 psi H₂ , yielding an 85:15 mixture of trans and cis diastereomers at the 4a-9 position. The desired trans isomer (16) is isolated as a tosylate salt via crystallization from 2-butanone, achieving a diastereomeric excess (d.e.) >98%.

StepReagent/ConditionsProductYield
Alkylation of 12 K₂CO₃, ethyl bromoacetateEthyl ester intermediate68%
Dieckmann cyclizationNaOEt, reflux15 61%
Hydrogenation5% Pt/C, H₂ (60 psi)16 (tosylate salt)85% d.e.

Introduction of the 4a-Hydroxyl Group

The incorporation of the 4a-hydroxy moiety is achieved through epoxidation and acid-catalyzed ring-opening . Diene intermediate 20 (7,9-dimethoxy-3-methyl-2,3,4,7a-tetrahydro-1H-benzofuro[3,2-e]isoquinoline) is treated with hydrogen peroxide in acetic acid , forming an epoxide that rearranges to 4a-hydroxy-9-methoxy-3-methyl-2,3,4,4a-tetrahydro-1H-benzofuro[3,2-e]isoquinolin-7(7aH)-one (22) . Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the enone system, yielding 23 with retained stereochemistry.

Challenges in Hydroxylation

Initial attempts to hydroxylate 2 directly led to undesired byproducts, necessitating the use of the diene 20 as a more reactive substrate. The rearrangement during epoxide opening ensures correct positioning of the hydroxyl group at C4a.

N-Substituent Modification

Replacing the N-methyl group with an N-cyclopropylmethyl moiety is crucial for biological activity. Quaternization of 23 with cyclopropylmethyl bromide, followed by Hofmann elimination , affords the N-cyclopropylmethyl analogue 36 . This step requires stringent control of reaction conditions to avoid over-alkylation.

ReactionConditionsOutcome
QuaternizationCyclopropylmethyl bromide, NaHQuaternary amine 32
Hofmann eliminationNaOEt, refluxEnamine 34
HydrolysisHCl, reflux36

Optical Resolution and Enantiomer Separation

The racemic mixture of 36 is resolved using (+)- and (−)-tartaric acid in acetonitrile/methanol (6:1). This process yields enantiopure (-)-36 and (+)-36 with >98% enantiomeric excess (e.e.). The resolved enantiomers are further processed through demethylation and O-methylation to install the final methoxy group at C9.

Final Steps and Overall Yield

The synthesis concludes with acidic hydrolysis of the ethyl ester and reductive amination to introduce the N-cyclopropylmethyl group. The 20-step sequence achieves an overall yield of 6.6%, with the longest linear sequence requiring 14 steps from o-vanillin .

Critical Analysis of Synthetic Routes

Efficiency and Stereochemical Control

  • Dieckmann cyclization : Ensives correct ring formation but requires precise base stoichiometry to avoid decarboxylation.

  • Epoxide rearrangement : High regioselectivity for 4a-OH placement but sensitive to acid concentration.

  • Optical resolution : Tartaric acid-mediated separation is effective but adds 2–3 steps to the synthesis.

Limitations and Alternatives

  • Low overall yield : Attributed to multiple purification steps and intermediate isolations.

  • Alternative approaches : Biocatalytic hydroxylation or asymmetric hydrogenation could streamline steps but remain unexplored .

Chemical Reactions Analysis

Types of Reactions: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiinflammatory Properties

Research indicates that compounds similar to (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl have been studied for their anti-inflammatory effects. The structure of this compound suggests it could interact with biological pathways involved in inflammation. Studies have shown that bibenzyls derived from plants exhibit anti-inflammatory properties in various animal cell models .

Potential as a Therapeutic Agent

The unique structure of this compound may allow it to act as a therapeutic agent in treating conditions related to inflammation and pain. Its molecular configuration could enable it to bind effectively to specific receptors in the body, potentially leading to the development of new medications targeting chronic pain and inflammatory diseases.

Role in Natural Product Chemistry

This compound is part of the larger family of isoquinoline derivatives which are known for their diverse biological activities. Research into the biosynthesis of related compounds has highlighted their importance in natural product chemistry and their potential for metabolic engineering to enhance therapeutic properties .

Skin Care Formulations

Due to its structural properties, (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl could be utilized in cosmetic formulations aimed at enhancing skin health. The compound's potential anti-inflammatory effects make it a candidate for products designed to soothe irritated skin or reduce redness .

Stability and Efficacy in Formulations

Research highlights the importance of stability in cosmetic formulations containing active ingredients. Studies have shown that incorporating natural polymers can enhance the stability and efficacy of such products. The inclusion of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl may contribute positively to these aspects due to its biocompatibility and safety profile .

Table 1: Summary of Research Findings on (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl

Study ReferenceFocus AreaKey Findings
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in cell models
Cosmetic formulationsShowed potential for enhancing stability and skin benefits
Natural product chemistryHighlighted biosynthetic pathways relevant to therapeutic applications

Mechanism of Action

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for its analgesic effects. Upon binding, hydroxycodeinone activates the receptor, leading to the inhibition of pain signals and providing pain relief .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Structural Features

Key Substituents and Stereochemistry
  • 4a-Hydroxy Group : Critical for receptor binding; removal or substitution reduces opioid activity .
  • C9 Methoxy : Enhances metabolic stability compared to hydroxylated analogs (e.g., naltrexone) .
Stereochemical Considerations

The (4R,4aS,7aR,12bS) configuration is essential for bioactivity. For example, hydrocodone ( (4R,4aR,7aR,12bS) ) shares similar substituents but differs at the 4a-position (R vs. S), leading to divergent receptor interactions (agonist vs. antagonist effects) .

Pharmacological Comparison

Receptor Binding and Activity
Compound Receptor Affinity (μ-opioid) Agonist/Antagonist Key Applications
Target Compound Moderate (predicted) Partial agonist Under investigation
Naltrexone High (Ki = 0.3 nM) Antagonist Alcohol/opioid dependence
Hydrocodone High (Ki = 1.2 nM) Agonist Analgesia, cough suppression
Oxycodone High (Ki = 0.7 nM) Agonist Chronic pain management
  • Naltrexone : The cyclopropylmethyl group at C3 confers potent antagonist activity by sterically hindering receptor activation .
  • Hydrocodone : Methoxy at C9 and methyl at C3 promote μ-opioid agonism, similar to the target compound, but stereochemical differences at 4a result in divergent efficacy .

Physicochemical Properties

Property Target Compound Naltrexone Hydrocodone
Molecular Weight (g/mol) 297.35* 341.41 299.37
pKa 8.2 (predicted) 8.0 8.5
LogP (Predicted) 2.1 2.8 1.9
Solubility (mg/mL) 0.15 0.22 0.30

*Molecular weight derived from analogs in .

Preclinical Studies

  • Receptor Selectivity : The target compound exhibits mixed κ/δ-opioid activity in vitro, unlike naltrexone’s μ-selectivity .
  • Metabolic Stability : The C9 methoxy group reduces hepatic clearance compared to hydroxylated analogs (e.g., 6-β-naltrexol) .

Therapeutic Potential

  • Pain Management : Partial agonism may offer analgesia with reduced respiratory depression risk compared to hydrocodone .

Biological Activity

The compound (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex alkaloid that has garnered attention for its potential biological activities. This review synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound belongs to a class of isoquinoline derivatives characterized by a unique fused benzofuro and isoquinoline structure. Its molecular formula is C20H23NO4C_{20}H_{23}NO_4, indicating the presence of hydroxyl and methoxy functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Strains : The compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Inhibition : It also showed antifungal activity against species like Candida albicans.

Antioxidant Properties

The antioxidant capacity of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl has been evaluated through several assays:

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging18.5
Ferric Reducing Antioxidant Power30.0

These results suggest that the compound may protect cells from oxidative stress by scavenging free radicals.

Anti-inflammatory Effects

Studies have reported that this compound can modulate inflammatory pathways. In animal models of inflammation:

  • Cytokine Production : It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes involved in the inflammatory response.

The biological activities of this compound are attributed to several mechanisms:

  • Interaction with Cellular Targets : The presence of hydroxyl and methoxy groups allows for hydrogen bonding with cellular receptors.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival.
  • Reduction of Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative damage.

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

  • Neuroprotective Effects : In a study involving neurodegenerative models, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.
  • Cancer Research : Preliminary findings suggest that it may inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?

  • Answer: The compound has a molecular formula of C₁₈H₂₁NO₃ , a molecular weight of 299.4 g/mol , and a pKa of 8.2 . Key properties like solubility, stability, and ionization can be assessed using techniques such as:

  • HPLC-MS for purity and molecular weight confirmation.
  • Potentiometric titration to validate pKa values.
  • Thermogravimetric analysis (TGA) for thermal stability.
    • Structural confirmation requires single-crystal X-ray diffraction (as demonstrated in related benzofuro-isoquinoline derivatives) .

Q. How can researchers verify the stereochemical configuration of this compound?

  • Answer: Stereochemical assignments rely on X-ray crystallography for absolute configuration determination, as seen in structurally similar compounds . Complementary methods include:

  • Nuclear Overhauser Effect (NOE) NMR to probe spatial proximity of protons.
  • Circular Dichroism (CD) for chiral centers in solution.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer: Given its structural similarity to opioid receptor ligands (e.g., methanobenzofuro-isoquinoline derivatives), prioritize:

  • In vitro receptor binding assays (e.g., μ-opioid receptor affinity) .
  • Functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity.
  • Metabolic stability tests using liver microsomes to inform pharmacokinetic studies .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Answer: Contradictions may arise from metabolic differences or off-target effects. Methodological steps include:

  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Tissue-specific pharmacokinetic modeling to correlate exposure with efficacy.
  • Knockout animal models to isolate receptor-mediated effects .

Q. What strategies optimize the synthetic route for improved yield and scalability?

  • Answer: Challenges include stereochemical control and functional group compatibility. Solutions involve:

  • Catalytic asymmetric synthesis (e.g., chiral catalysts for stereocenters).
  • Protecting group optimization (e.g., acetyl or benzoyl groups for hydroxyl protection, as seen in related compounds) .
  • Design of Experiments (DoE) to identify critical reaction parameters (temperature, solvent polarity).

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

  • Answer: Discrepancies often arise from dynamic conformations or solvent effects. Mitigation strategies:

  • Molecular dynamics simulations to assess flexibility of the benzofuro-isoquinoline core.
  • Solvent inclusion analysis during X-ray data refinement .
  • DFT calculations to compare energy-minimized structures with experimental data.

Q. What experimental designs improve SAR studies for this compound class?

  • Answer: Structure-Activity Relationship (SAR) requires systematic modifications:

  • Fragment-based drug design to probe the role of the 9-methoxy group and 3-methyl substituent .
  • Alanine scanning analogs to identify critical hydrogen-bonding motifs.
  • High-throughput screening against off-target receptors (e.g., σ or κ-opioid receptors) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers interpret variability in receptor binding affinity across studies?

  • Answer: Variability may stem from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols by:

  • Replicating assays at physiological pH (7.4) to align with the compound’s pKa .
  • Using homogeneous cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) .
  • Statistical meta-analysis of published data to identify outliers or trends.

Methodological Notes

  • Key References: Structural data from crystallography , pharmacological insights from opioid receptor studies , and physicochemical properties from federal-funded analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Reactant of Route 2
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

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